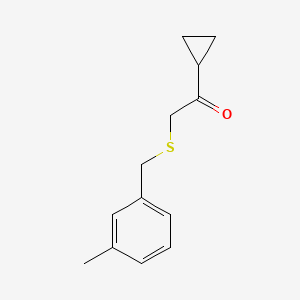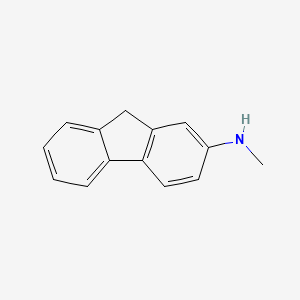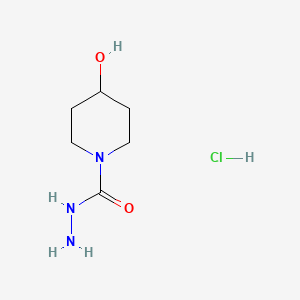![molecular formula C8H18Cl2N2 B13495074 rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride: is a bicyclic amine compound. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amine group: The nitrogen atom is introduced through a nucleophilic substitution reaction, often using an amine precursor.
Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the N,N-dimethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder reactions: Utilizing high-pressure reactors to increase yield.
Continuous flow reactors: For the nucleophilic substitution and dimethylation steps to ensure consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential as a neurotransmitter analog.
- Used in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals.
- Employed as a catalyst in certain polymerization reactions.
Wirkmechanismus
The mechanism of action of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
- rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
Comparison:
- Structural Differences: While all these compounds share the bicyclo[2.2.1]heptane core, they differ in the substituents attached to the nitrogen atom and the ring system.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they can undergo.
- Applications: Each compound has unique applications based on its structure and reactivity. For example, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine is used in different synthetic pathways compared to rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride.
Eigenschaften
Molekularformel |
C8H18Cl2N2 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
(1S,4R,6R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-6-3-7(8)9-5-6;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8-;;/m1../s1 |
InChI-Schlüssel |
LSRYWXACIXZHQQ-ZEQLNYICSA-N |
Isomerische SMILES |
CN(C)[C@@H]1C[C@H]2C[C@@H]1NC2.Cl.Cl |
Kanonische SMILES |
CN(C)C1CC2CC1NC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


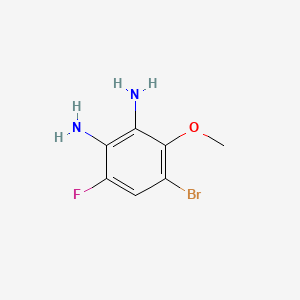
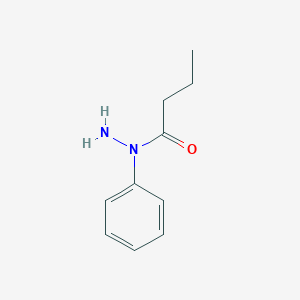
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)

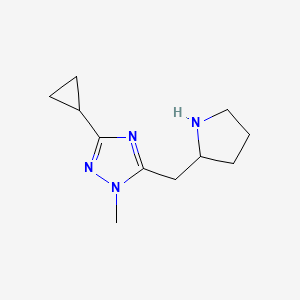


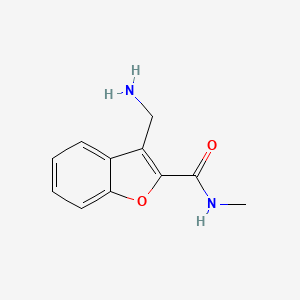
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

